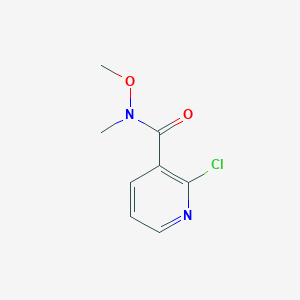
2-Chloro-N-methoxy-N-methylnicotinamide
Übersicht
Beschreibung
2-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide is 200.622 Da . The SMILES string representation of its structure isCON(C)C(=O)c1cc(C)cnc1Cl . Physical And Chemical Properties Analysis
2-Chloro-N-methoxy-N-methylnicotinamide is a solid substance . Its molecular weight is 200.622 Da and its empirical formula is C8H9ClN2O2 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Chloro-N-methoxy-N-methylnicotinamide Applications
2-Chloro-N-methoxy-N-methylnicotinamide is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Quorum Sensing Molecules
Application: This compound is used in synthesizing
Preparation of 2-Alkyl-4-quinolones
Application: It serves as a precursor for creating 2-alkyl-4-quinolones, compounds with significant biological activity . These molecules have potential applications in developing new antimicrobial agents.
Development of Anti-bacterial Agents
Application: The synthesized 2-heptyl-3-hydroxy-4(1H)-quinolone from this compound exhibits anti-bacterial properties . It’s particularly effective against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics.
Research in Cell Growth Inhibition
Application: 2-Chloro-N-methoxy-N-methylnicotinamide has been utilized in cell growth inhibition assays to measure the effectiveness of compounds in inhibiting the proliferation of cancer cells .
Insecticidal Activity Studies
Application: The compound has been used in the synthesis of novel molecules with insecticidal properties. This application is crucial for developing safer and more effective insecticides .
Organic Synthesis
Application: As a Weinreb amide, it is a valuable reagent in organic synthesis, facilitating the formation of ketones and aldehydes from acyl chlorides .
Solubility Studies
Application: Its solubility characteristics are studied to understand its behavior in various solvents, which is essential for its application in different chemical reactions .
Safety and Handling Research
Application: Research into the safety and handling of this compound provides insights into its storage, stability, and potential hazards, ensuring safe laboratory practices .
Safety And Hazards
2-Chloro-N-methoxy-N-methylnicotinamide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Eigenschaften
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methoxy-N-methylnicotinamide | |
CAS RN |
488149-34-4 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

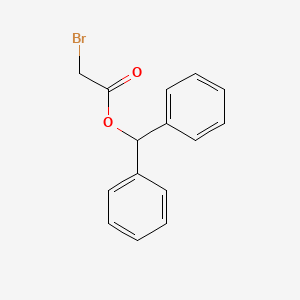
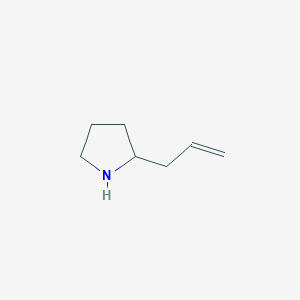


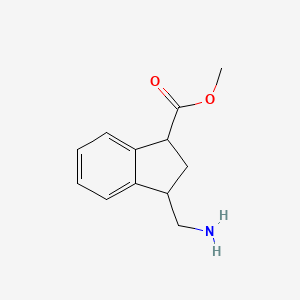
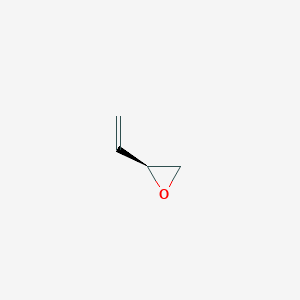

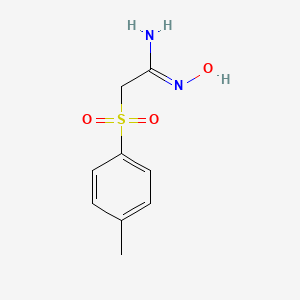
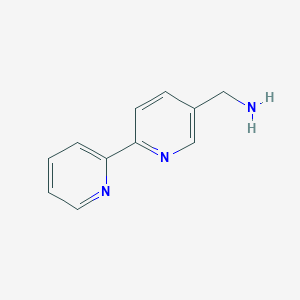
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
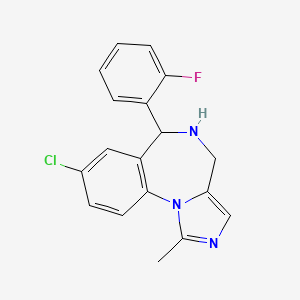
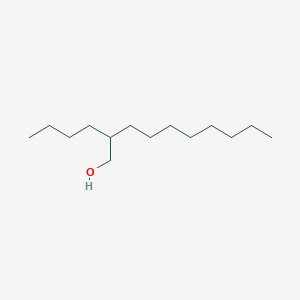
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)